

A Spectroscopic Investigation of 2-Ethoxyethanethiol and Its Oxidized Derivatives

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Compound of Interest		
Compound Name:	2-Ethoxyethanethiol	
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A comparative guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of **2-Ethoxyethanethiol** and its oxidized forms, the corresponding disulfide and sulfonic acid. This guide provides an objective comparison supported by available spectroscopic data and detailed experimental protocols.

This document delves into the spectroscopic signatures of **2-ethoxyethanethiol** and its key oxidation products: bis(2-ethoxyethyl) disulfide and 2-ethoxyethanesulfonic acid. Understanding the distinct spectral features of these compounds is crucial for monitoring chemical transformations, characterizing reaction intermediates, and ensuring the purity of materials in research and development settings. This guide compiles available data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy to facilitate their identification and differentiation.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **2-ethoxyethanethiol** and its oxidized forms. It is important to note that while experimental data for **2-ethoxyethanethiol** is available, specific experimental spectra for bis(2-ethoxyethyl) disulfide and 2-ethoxyethanesulfonic acid are not readily found in the public domain. Therefore, data for structurally similar compounds and predicted values are used for comparison where necessary.

Table 1: ¹H and ¹³C NMR Spectroscopic Data



Compound	Nucleus	Chemical Shift (δ, ppm)	Multiplicity	Assignment
2- Ethoxyethanethio	¹ H	~1.2	t	-CH₃
~1.6	t	-SH		
~2.7	dt	-CH ₂ -SH	_	
~3.5	q	-O-CH₂-CH₃	_	
~3.6	t	-O-CH2-CH2-	-	
13C	~15.2	-СНз	_	
~25.0	-CH2-SH		_	
~66.5	-O-CH₂-CH₃	_		
~71.0	-O-CH2-CH2-	_		
bis(2- ethoxyethyl) disulfide	¹ H	~1.2 (analog)	t	-СН₃
(Data from analogous bis(2,2- diethoxyethyl) disulfide)	~2.9 (analog)	t	-S-CH2-	
~3.6 (analog)	q	-O-CH₂-CH₃		_
~3.7 (analog)	t	-O-CH ₂ -CH ₂ -	-	
13C	~15.1 (analog)	-СН₃	-	
~38.5 (analog)	-S-CH₂-		_	
~66.8 (analog)	-O-CH₂-CH₃	_		
~69.5 (analog)	-O-CH ₂ -CH ₂ -	-		
~69.5 (anaiog)	-U-UH2-UH2-	_		



2- Ethoxyethanesulf onic acid	¹ H	~1.3 (predicted)	t	-СНз
(Predicted data)	~3.3 (predicted)	t	-SO ₃ H-CH ₂ -	_
~3.8 (predicted)	q	-O-CH ₂ -CH ₃	_	
~4.0 (predicted)	t	-O-CH ₂ -CH ₂ -	_	
~11-12 (predicted)	s (broad)	-SO₃H		
13C	~14.5 (predicted)	-СН₃	_	
~55.0 (predicted)	-SO₃H-CH₂-		_	
~67.0 (predicted)	-O-CH2-CH3	_		
~68.0 (predicted)	-O-CH2-CH2-	-		

Table 2: Infrared (IR) and Raman Spectroscopic Data



Compound	Technique	Wavenumber (cm ⁻¹)	Assignment
2-Ethoxyethanethiol	IR	~2550	S-H stretch
~2870-2980	C-H stretch		
~1120	C-O-C stretch		
Raman	~2570	S-H stretch	_
~650	C-S stretch		
bis(2-ethoxyethyl) disulfide	IR	~2860-2970	C-H stretch
~1115	C-O-C stretch		
No S-H stretch		_	
Raman	~540	S-S stretch	
No S-H stretch			_
2- Ethoxyethanesulfonic acid	IR	~3000 (broad)	O-H stretch (H- bonded)
(Data from analogous perfluoro(2-ethoxyethane) sulfonic acid)[1][2]	~1350	S=O asymmetric stretch	
~1200	S=O symmetric stretch		
~1100	C-O-C stretch	_	
Raman	~1045	S=O symmetric stretch	
(Data from analogous ethanesulfonic acid)	~750	C-S stretch	



Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for liquid samples like **2-ethoxyethanethiol** and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound and the desired chemical shift reference.
- Instrument Parameters (¹H NMR):
 - Spectrometer Frequency: 300-600 MHz
 - Pulse Sequence: A standard single-pulse sequence.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16, depending on the sample concentration.
 - Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.
- Instrument Parameters (¹³C NMR):
 - Spectrometer Frequency: 75-150 MHz
 - Pulse Sequence: A proton-decoupled pulse sequence.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 128-1024 or more, as ¹³C has a low natural abundance.
 - Reference: TMS at 0.00 ppm or the deuterated solvent signal.



Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid): Place one to two drops of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.
- Instrument Parameters (FTIR):
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.
 - Background: A background spectrum of the clean, empty salt plates should be collected before running the sample.

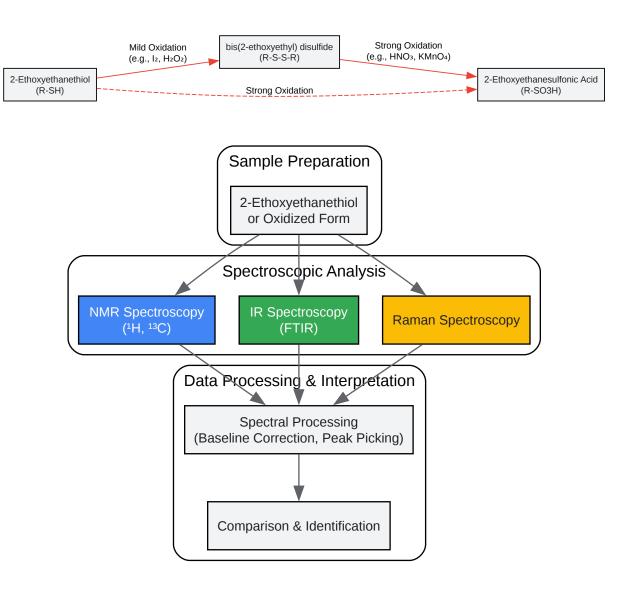
Raman Spectroscopy

- Sample Preparation: Place the liquid sample in a glass vial or a quartz cuvette.
- Instrument Parameters:
 - Excitation Laser: Typically a visible or near-infrared laser (e.g., 532 nm, 785 nm).
 - Laser Power: 10-100 mW, adjusted to avoid sample degradation.
 - Integration Time: 1-10 seconds per scan.
 - Number of Scans: 10-100, averaged to improve the signal-to-noise ratio.
 - Spectral Range: 200-3500 cm⁻¹.

Visualizing the Oxidation Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the oxidation pathway of **2-ethoxyethanethiol** and a typical experimental workflow for its spectroscopic analysis.





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References

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